molecular formula C8H10N2O3 B2459274 Methyl 6-amino-4-methoxynicotinate CAS No. 397309-41-0

Methyl 6-amino-4-methoxynicotinate

Cat. No.: B2459274
CAS No.: 397309-41-0
M. Wt: 182.179
InChI Key: DQOYBIMQEGLGHF-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-methoxynicotinate is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 6-position and a methoxy group at the 4-position on the pyridine ring

Preparation Methods

The synthesis of Methyl 6-amino-4-methoxynicotinate typically involves the esterification of 6-amino-4-methoxynicotinic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Methyl 6-amino-4-methoxynicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The amino and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions.

Scientific Research Applications

Methyl 6-amino-4-methoxynicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-amino-4-methoxynicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Methyl 6-amino-4-methoxynicotinate can be compared with other similar compounds, such as:

The presence of both amino and methoxy groups in this compound makes it unique and potentially more useful for specific applications in research and industry.

Properties

IUPAC Name

methyl 6-amino-4-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-6-3-7(9)10-4-5(6)8(11)13-2/h3-4H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOYBIMQEGLGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397309-41-0
Record name methyl 6-amino-4-methoxypyridine-3-carboxylate
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